molecular formula C16H15N5OS B11476078 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B11476078
M. Wt: 325.4 g/mol
InChI Key: IHNLSCOVOMWSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole moiety linked to a pyrrole ring via a sulfanyl bridge, with additional functional groups such as cyano and acetylamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Pyrrole Ring Formation: The pyrrole ring is synthesized separately, often starting from a diketone and an amine under acidic conditions.

    Coupling Reaction: The benzimidazole-sulfanyl intermediate is coupled with the pyrrole derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetylamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Studies focus on its efficacy, mechanism of action, and safety profile.

Industry

In industry, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-1H-PYRROL-2-YL)ACETAMIDE: Lacks the dimethyl groups on the pyrrole ring.

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4,5-DIMETHYL-1H-PYRROL-2-YL)ACETAMIDE: Lacks the cyano group.

Uniqueness

The presence of both cyano and dimethyl groups on the pyrrole ring, along with the benzimidazole-sulfanyl linkage, makes 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)ACETAMIDE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C16H15N5OS/c1-9-10(2)18-15(11(9)7-17)21-14(22)8-23-16-19-12-5-3-4-6-13(12)20-16/h3-6,18H,8H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

IHNLSCOVOMWSSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.